molecular formula C21H19N3O B2358273 N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide CAS No. 2319723-37-8

N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide

Cat. No.: B2358273
CAS No.: 2319723-37-8
M. Wt: 329.403
InChI Key: HHUKWIYTZRXCJL-UHFFFAOYSA-N
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Description

N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide is a complex organic compound with a unique structure that combines a pyrrolo[3,4-b]pyridine core with a benzhydryl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide typically involves multi-step organic reactions One common method includes the initial formation of the pyrrolo[3,4-b]pyridine core through a cyclization reactionThe final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
  • 1H-pyrazolo[3,4-b]pyridine derivatives

Uniqueness

N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide is unique due to its combination of a benzhydryl group and a carboxamide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-benzhydryl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c25-21(24-14-18-12-7-13-22-19(18)15-24)23-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,20H,14-15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUKWIYTZRXCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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